

Spectroscopic and Biological Insights into Macrospinelides: A Technical Guide

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Compound of Interest

Compound Name: Macrospinelide L

Cat. No.: B15558286

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the macrospinelide family of natural products, with a focus on the core requirements for researchers in the field. While specific spectral data for **Macrospinelide L** remains elusive in publicly accessible literature, this document compiles representative data from closely related analogs, details the experimental protocols for their characterization, and presents a relevant biological signaling pathway to contextualize their mechanism of action.

Spectroscopic Data of Macrospinelide Analogs

Macrospinelides are a class of 16-membered macrolides isolated from the fungus *Microspheeropsis* sp. FO-5050. Their structures have been elucidated through extensive spectroscopic analysis. Although the specific ^1H -NMR, ^{13}C -NMR, and HR-MS data for **Macrospinelide L** could not be located in the available scientific literature, the following tables present representative data for the well-characterized Macrospinelide A. This data serves as a crucial reference point for the structural elucidation of new members of the macrospinelide family, including **Macrospinelide L**.

Table 1: ^1H -NMR Spectroscopic Data of Macrospinelide A (500 MHz, CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
2	2.65, 2.55	dd, dd	15.0, 9.5; 15.0, 2.5
3	5.30	m	
4	1.30	d	6.5
5	5.15	m	
6	4.25	m	
7	1.70, 1.60	m, m	
8	1.80, 1.55	m, m	
9	5.05	m	
10	1.25	d	6.5
11	3.80	m	
12	1.65	m	
13	1.90, 1.75	m, m	
14	4.00	m	
15	1.20	d	6.0
OMe	3.75	s	

Table 2: ^{13}C -NMR Spectroscopic Data of Macrosphelide A (125 MHz, CDCl_3)

Position	δ (ppm)
1 (C=O)	170.5
2	40.2
3	78.1
4	20.5
5	70.2
6	75.8
7	35.1
8	25.0
9	72.3
10	21.8
11	77.9
12	30.1
13	32.5
14	68.9
15	23.4
16 (C=O)	173.0
OMe	51.8

Table 3: HR-MS Data of Macrosphelide A

Ion	Calculated m/z	Found m/z
[M+Na] ⁺	365.1209	365.1211

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the isolation and characterization of macrosphelides.

Fermentation and Isolation

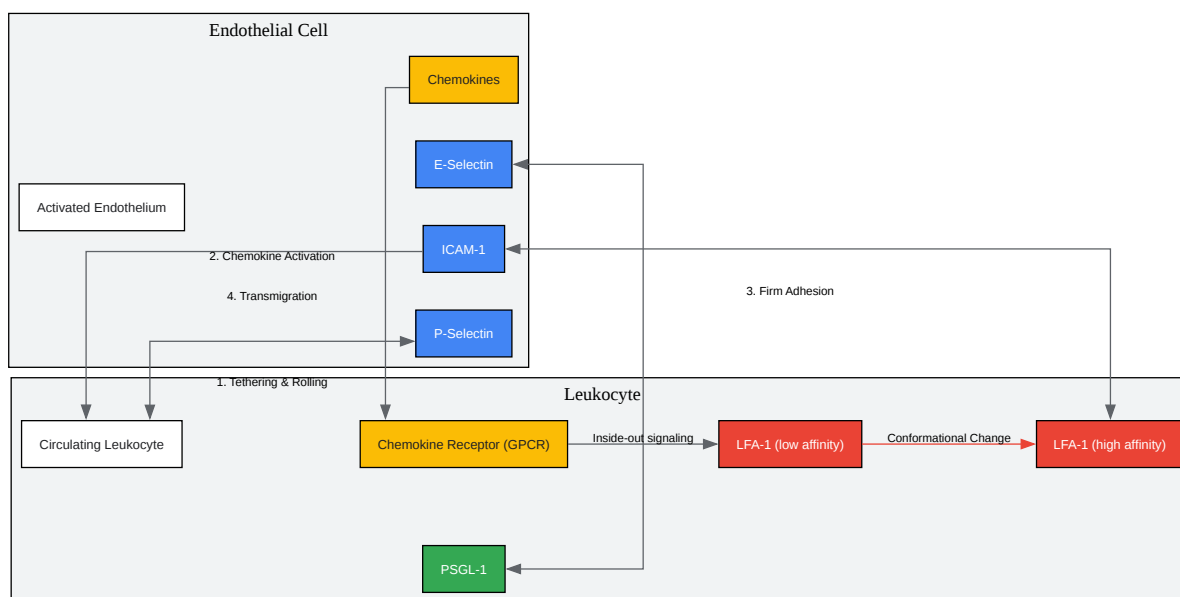
The producing strain, *Microsphaeropsis* sp. FO-5050, is typically cultured in a suitable medium (e.g., potato dextrose broth) at 28°C for several days with shaking. The culture broth is then harvested and extracted with an organic solvent such as ethyl acetate. The organic extract is concentrated under reduced pressure, and the resulting crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to yield the pure macrosphelide compounds.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H -NMR and ^{13}C -NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) using a deuterated solvent such as chloroform- d (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
- **High-Resolution Mass Spectrometry (HR-MS):** HR-MS data is acquired on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) to determine the accurate mass and elemental composition of the molecule.

Biological Activity and Signaling Pathway

Macrosphelides have been identified as inhibitors of cell-cell adhesion, a critical process in various physiological and pathological events, including immune responses and cancer metastasis. While the precise molecular target of macrosphelides is not fully elucidated, their activity suggests an interference with cell adhesion molecule (CAM) function. The following diagram illustrates a key signaling pathway involved in leukocyte-endothelial cell adhesion, a process that could be potentially modulated by macrosphelides.



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